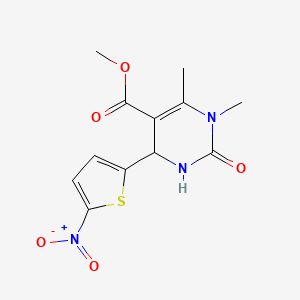

Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative with a nitro-substituted thiophene moiety at the 4-position of the tetrahydropyrimidine core. DHPMs are known for their diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition, antitumor effects, and receptor modulation . This compound’s structural uniqueness lies in the electron-withdrawing nitro group on the thiophene ring, which distinguishes it from analogs with simpler aryl or heteroaryl substituents. Below, we compare its properties and activities with structurally related compounds.

Properties

IUPAC Name |

methyl 3,4-dimethyl-6-(5-nitrothiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-6-9(11(16)20-3)10(13-12(17)14(6)2)7-4-5-8(21-7)15(18)19/h4-5,10H,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGKBMNSYASWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=C(S2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Nitrothiophene Moiety: This step might involve the nitration of thiophene followed by its coupling with the pyrimidine ring through a suitable linker.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

- Use of catalysts to enhance reaction rates.

- Implementation of continuous flow reactors for large-scale production.

- Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitrothiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties. For instance, compounds similar to methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study indicated that certain derivatives had IC50 values as low as 0.64 µM against specific cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Nitrothiophene derivatives are known for their ability to combat bacterial infections. Research indicates that similar compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds with a similar framework have been evaluated for anti-inflammatory properties. In vitro studies have shown that certain tetrahydropyrimidine derivatives can reduce inflammatory markers in cell cultures, suggesting their potential use in treating inflammatory diseases .

Pesticidal Activity

The incorporation of nitrothiophene moieties into pyrimidine structures has been associated with increased pesticidal activity. Studies have revealed that these compounds can effectively control pests in agricultural settings, providing an alternative to traditional pesticides .

Plant Growth Regulators

Research indicates that tetrahydropyrimidine derivatives can act as plant growth regulators. They may enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Synthesis of Functional Materials

The unique chemical structure of methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo allows for its use in synthesizing functional materials such as polymers and nanocomposites. These materials can exhibit enhanced electrical conductivity or mechanical strength due to the incorporation of such heterocycles .

Photovoltaic Applications

Recent studies have explored the use of nitrothiophene-containing compounds in organic photovoltaic cells. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for improving the efficiency of solar cells .

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 0.64 | Anticancer |

| Compound B | Structure B | 12 | Antimicrobial |

| Compound C | Structure C | 25 | Anti-inflammatory |

Table 2: Agricultural Efficacy

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| Compound D | Pest Control | 85 |

| Compound E | Growth Regulation | 40 |

Case Study 1: Anticancer Efficacy

In a controlled study involving human lung cancer cells (A549), a derivative of methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo was tested for its ability to inhibit cell proliferation. Results showed a significant reduction in cell viability at concentrations below 10 µM, indicating strong anticancer potential.

Case Study 2: Agricultural Impact

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Anti-inflammatory Activity: The compound might inhibit specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Substituent Effects on Thymidine Phosphorylase Inhibition

The 4-position substituent on the DHPM scaffold critically influences TP inhibitory activity. Key comparisons include:

- Key Insights :

- The unsubstituted thiophen-2-yl analog (IC50 = 38.1 µM) shows moderate TP inhibition, while methylation at the 5-position of thiophene (IC50 = 485.7 µM) drastically reduces activity, likely due to steric hindrance or reduced electron-withdrawing effects .

- The nitro group in the target compound is expected to enhance TP inhibition compared to methylated or unsubstituted thiophenes, as nitro groups improve binding via hydrogen bonding or charge transfer interactions .

- Bromophenyl-substituted analogs exhibit higher cytotoxicity (IC50 = 57 µM), suggesting nitroheterocycles like thiophene may offer better safety profiles .

Physicochemical and Structural Properties

Physicochemical parameters such as logP, molecular weight, and hydrogen bonding capacity influence bioavailability and target engagement:

- Higher logP values in trifluoromethylphenyl derivatives (logP = 2.5) suggest increased lipophilicity, which may compromise aqueous solubility .

Selectivity and Off-Target Effects

- M2 Muscarinic Receptor Selectivity : Cyclopentyl 1,6-dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)-2-oxo-... (VU0090157), a nitro-substituted analog, exhibits M2 receptor selectivity (EC50 = 73.6 nM) . The target compound’s nitrothiophene moiety may confer distinct receptor interaction profiles due to differences in aromatic ring electronics.

- Antioxidant Activity: Thioxo analogs (e.g., ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-...) show moderate radical scavenging activity (IC50 = 0.6 mg/mL) .

Biological Activity

Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following molecular structure and properties:

- Molecular Formula: C13H14N2O4S

- Molecular Weight: 282.33 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Triple Negative Breast Cancer (TNBC): The compound has been shown to induce apoptotic cell death in TNBC cells through mechanisms involving endoplasmic reticulum (ER) stress and the MEK/ERK signaling pathway. This suggests a potential for therapeutic application in treating aggressive breast cancers .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have revealed:

- Antileishmanial Activity: It has been effective against Leishmania major, with IC50 values indicating potent activity compared to standard treatments. This positions the compound as a candidate for further development in treating leishmaniasis .

The proposed mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis: The compound triggers apoptosis in cancer cells by activating specific signaling pathways.

- Inhibition of Pathogen Growth: Through interference with metabolic pathways in pathogens like Leishmania, it exhibits significant inhibitory effects.

Case Study 1: Antitumor Efficacy

A study focused on the effects of this compound on TNBC cells demonstrated:

- Cell Viability Reduction: Treatment with varying concentrations resulted in a significant decrease in cell viability.

- Mechanistic Insights: Analysis revealed activation of apoptotic markers such as caspase activation and PARP cleavage.

Case Study 2: Antileishmanial Activity

Research evaluating the antileishmanial properties highlighted:

- Comparative Efficacy: The compound showed an IC50 value of 11.2 µg/mL after 24 hours against L. major, outperforming conventional treatments like Glucantime .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via a Biginelli-like multicomponent reaction. A general procedure involves condensing 5-nitrothiophene-2-carbaldehyde, methyl acetoacetate, and urea (or thiourea) in the presence of a Lewis acid catalyst (e.g., HCl or BF₃·OEt₂) under reflux conditions. Post-reaction purification by recrystallization (e.g., ethyl acetate/ethanol mixtures) yields the product. Characterization includes ¹H NMR (e.g., δ 2.59 ppm for CH₃ groups, δ 7.43–7.61 ppm for aromatic protons) and elemental analysis (e.g., C, H, N within ±0.5% of theoretical values) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this tetrahydropyrimidine derivative?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and oxo/thiooxo groups (δ 160–180 ppm in ¹³C).

- X-ray crystallography : Determines puckering of the tetrahydropyrimidine ring (e.g., boat or chair conformations) and dihedral angles between aromatic substituents (e.g., 80.94° between thiophene and pyrimidine rings) .

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N percentages .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of nitrothiophene-substituted tetrahydropyrimidines be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, the electron-withdrawing nitro group on thiophene directs cyclization to the 4-position of the pyrimidine ring. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using catalysts like iodine or ionic liquids can enhance selectivity. Real-time monitoring via TLC or in-situ IR spectroscopy helps track intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or shifts)?

Discrepancies may arise from dynamic rotational isomerism or solvent effects. For example, NH protons in the tetrahydropyrimidine ring can exhibit broadened signals due to hydrogen bonding. Solutions include:

- Variable-temperature NMR : Resolves overlapping peaks by altering spin-exchange rates (e.g., cooling to –40°C).

- Crystallographic validation : Confirms molecular geometry and hydrogen-bonding networks (e.g., C–H···O bifurcated bonds in crystal packing) .

Q. How does the nitrothiophene substituent influence biological activity, and what assays validate these effects?

The nitro group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., bacterial enzymes). Antibacterial studies involve:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular docking : Predict binding affinity to dihydrofolate reductase (DHFR) or DNA gyrase. Note: Activity correlates with substituent position; para-nitro groups show higher efficacy than meta .

Q. What role does crystal packing play in the compound’s stability and reactivity?

X-ray studies reveal that intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) stabilize the solid-state structure. For instance, chains along the c-axis via bifurcated hydrogen bonds (2.8–3.0 Å) reduce susceptibility to hydrolysis. Thermal analysis (TGA/DSC) further quantifies decomposition thresholds (>200°C) .

Methodological Considerations

- Synthesis Optimization : Use high-throughput screening to test catalyst combinations (e.g., HCl vs. BF₃) and solvent systems (e.g., acetic acid vs. ethanol).

- Data Validation : Cross-reference NMR shifts with computed spectra (DFT/B3LYP/6-31G*) to confirm assignments .

- Biological Testing : Pair in vitro assays with cytotoxicity profiling (e.g., MTT on mammalian cells) to assess therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.